2-Methoxyethyl 2-hydroxypropanoate

Description

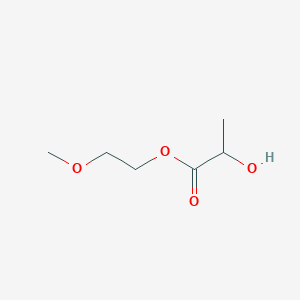

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-5(7)6(8)10-4-3-9-2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSKPGKUJADWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

188360-48-7, 473266-61-4, 689303-08-0 | |

| Details | Compound: Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |

| Record name | DL-Lactide-oxirane diblock copolymer monomethyl ether, SRU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188360-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473266-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |

| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-hydroxy-, ester with α-methyl-ω-hydroxypoly(oxy-1,2-ethanediyl), diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689303-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10324264 | |

| Record name | 2-methoxyethyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75066-30-7 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methoxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75066-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075066307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406178 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyethyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformation Mechanisms, and Degradation Studies

Hydrolytic Reaction Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of 2-Methoxyethyl 2-hydroxypropanoate, an ester, hydrolysis leads to the formation of its parent alcohol and carboxylic acid. carbodiimide.combyjus.com

Acid-Catalyzed Hydrolysis of Carboxylic Esters with Hydrogen-Bonding Capability

The hydrolysis of esters like this compound can be catalyzed by acids. libretexts.orgchemguide.co.uk In an acidic aqueous solution, a hydroxonium ion (H₃O⁺) protonates the oxygen atom of the carbonyl group in the ester. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.comlibretexts.org

The subsequent reaction involves the formation of a tetrahedral intermediate. byjus.comlibretexts.org A proton is then transferred to the -OR group, enhancing its capacity to act as a leaving group. libretexts.org The carbonyl double bond is reformed, leading to the elimination of an alcohol and the formation of a protonated carboxylic acid. libretexts.org Finally, a water molecule removes the proton from the carboxylic acid, regenerating the acid catalyst. libretexts.org This entire process is reversible, and the position of the equilibrium can be influenced by the concentration of water. chemguide.co.uklibretexts.org The presence of a hydroxyl group in the carboxylic acid portion of the molecule, as in 2-hydroxypropanoate, can influence the reaction through intramolecular hydrogen bonding. This internal hydrogen bonding can affect the rigidity and conformation of the molecule, which in turn can influence the hydrolytic stability of the ester group. acs.org

Factors Influencing Hydrolytic Stability in Aqueous Systems

Several factors determine the stability of esters against hydrolysis in aqueous environments. carbodiimide.comresearchgate.net

Moisture Levels: The presence of water is a prerequisite for hydrolysis. Therefore, minimizing exposure to moisture is a key factor in preventing this reaction. carbodiimide.comademinsaec.com

pH: The rate of ester hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the reaction, though the mechanisms differ. carbodiimide.com

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.

Chemical Structure: The molecular structure of the ester itself plays a crucial role in its hydrolytic stability. researchgate.net Steric hindrance, or the presence of bulky chemical groups near the reaction site, can physically obstruct the approach of water molecules, thus slowing down hydrolysis. lubesngreases.com For instance, branching in the alcohol or acid portion of the ester can enhance its stability. researchgate.netlubesngreases.com

Additives: The presence of other substances can also affect hydrolysis. For example, certain additives can act as catalysts, while others, known as stabilizers, can inhibit the reaction. carbodiimide.com

Table 1: Factors Affecting Hydrolytic Stability of Esters

| Factor | Influence on Hydrolytic Stability |

| Moisture | Higher moisture content increases the rate of hydrolysis. carbodiimide.comademinsaec.com |

| pH | Both acidic and basic conditions can accelerate hydrolysis. carbodiimide.com |

| Temperature | Increased temperature generally leads to faster hydrolysis. |

| Steric Hindrance | Bulky groups near the ester linkage can slow down hydrolysis. lubesngreases.com |

| Additives | Catalysts can speed up hydrolysis, while stabilizers can slow it down. carbodiimide.com |

Oxidation Reaction Mechanisms

Oxidation involves the loss of electrons from a substance. For organic molecules like this compound, this can involve the addition of oxygen or the removal of hydrogen.

Mechanistic Investigations of Polyol Oxidation with Metal Nitrates

Research into the oxidation of polyols (alcohols with multiple hydroxyl groups) by metal nitrates provides insights into the potential oxidative pathways for this compound, which contains a hydroxyl group and can be considered a polyol derivative. researchgate.netresearchgate.net In these reactions, the polyol acts as both a solvent and a reducing agent. rsc.org The process often involves the formation of intermediate metal-polyol complexes that subsequently decompose. frontiersin.org The oxidation of the polyol is coupled with the reduction of the nitrate (B79036). rsc.org For example, studies on the oxidation of 1,2-propanediol and 1,3-propanediol (B51772) with metal nitrates have shown the formation of lactate (B86563) and 3-hydroxypropionate, respectively. researchgate.netresearchgate.net Similarly, the oxidation of ethylene (B1197577) glycol can yield glyoxylic acid or oxalate. researchgate.netrsc.org The specific products formed depend on the reaction conditions and the metal nitrate used. researchgate.net

Role of Reactive Intermediates (e.g., Nitrosonium Ion) in Oxidation

The nitrosonium ion (NO⁺) is a highly reactive species that can act as a potent oxidizing agent in various chemical transformations. numberanalytics.comtaylorandfrancis.com It is often generated in situ from nitrosating agents. numberanalytics.com In the context of polyol oxidation by metal nitrates in weakly acidic solutions, a proposed mechanism involves the nitrosonium ion as the active oxidizing agent. researchgate.netresearchgate.net This ion is a powerful oxidant, and its involvement is supported by studies on the oxidation of 2-methoxyethanol (B45455), a structurally related compound. researchgate.netresearchgate.net The nitrosonium ion can also be involved in the oxidation of other functional groups and can be generated from nitric acid in the presence of a suitable catalyst. taylorandfrancis.comgoogle.com

Table 2: Key Reactive Species in Oxidation Reactions

| Reactive Species | Role in Oxidation |

| Metal Nitrates | Act as the primary oxidant in polyol oxidation. researchgate.netresearchgate.net |

| Nitrosonium Ion (NO⁺) | A highly reactive intermediate that acts as the active oxidizing agent. researchgate.netresearchgate.netnumberanalytics.comtaylorandfrancis.com |

Degradation Pathways and Environmental Fate Research

The environmental fate of a chemical is determined by the various physical, chemical, and biological processes that act upon it. For glycol ether esters like this compound, these processes include degradation in the atmosphere and in aqueous environments.

Glycol ethers are generally characterized by low to moderate volatility, high water solubility, and low potential to accumulate in aquatic food chains. researchgate.net In the atmosphere, the dominant degradation process for glycol ethers is their reaction with photochemically produced hydroxyl radicals. ca.gov This reaction leads to the formation of various degradation products, including hydroxyesters, hydroxyacids, and hydroxycarbonyls. ca.gov The atmospheric half-life for several glycol ethers has been estimated to be in the range of 0.6 to 0.9 days. ca.gov

In aquatic and soil environments, biodegradation is a significant degradation pathway for glycol ethers. researchgate.net Studies have shown that many glycol ethers exhibit significant aerobic biodegradation. researchgate.net For compounds with low Henry's Law constants, such as glycol ethers and esters, they are likely to be distributed in the water phase in the environment. ca.gov The hydrolysis of the ester linkage, as discussed previously, would lead to the formation of 2-methoxyethanol and 2-hydroxypropanoic acid. Both of these degradation products are themselves subject to further environmental degradation. The rate of degradation of polylactic acid (a polymer of lactic acid, which is closely related to 2-hydroxypropanoic acid) can be modified, indicating that the degradation rate of its derivatives can also vary. nih.gov

Mechanisms of Biodegradation in Complex Matrices

The biodegradation of this compound in complex environmental matrices, such as soil and activated sludge, is presumed to occur through a combination of enzymatic actions targeting its ester and ether functional groups. While specific studies on this exact molecule are not prevalent, the degradation pathways can be inferred from research on structurally related compounds.

The initial and most susceptible point of biological attack is the ester bond. This hydrolysis is typically facilitated by non-specific esterases, which are ubiquitous in microbial communities. This enzymatic reaction would yield 2-methoxyethanol and 2-hydroxypropanoic acid (lactic acid) as primary degradation products. The presence of an ester linkage is known to generally enhance the biodegradability of a compound.

The subsequent degradation of the resulting 2-methoxyethanol involves the cleavage of the ether bond. Microbial degradation of ethers can be a more recalcitrant process. The mechanism often involves an initial oxidation at the carbon atom adjacent to the ether oxygen (the α-carbon). This hydroxylation leads to the formation of an unstable hemiacetal, which then spontaneously breaks down to an alcohol and an aldehyde. In the case of 2-methoxyethanol, this would lead to the formation of ethylene glycol and formaldehyde.

The complexity of the matrix, including the presence of other organic compounds, microbial population diversity, and nutrient availability, significantly impacts the rate and extent of degradation. In some instances, the presence of other readily degradable carbon sources might lead to co-metabolism, where the degradation of this compound is facilitated by enzymes produced for the metabolism of other substrates.

| Functional Group | Initial Degradation Products | Key Enzymatic Process | Influencing Factors in Complex Matrices |

| Ester | 2-Methoxyethanol, 2-Hydroxypropanoic Acid | Ester Hydrolysis | Microbial esterase activity, pH, temperature |

| Ether (in 2-Methoxyethanol) | Ethylene glycol, Formaldehyde | O-dealkylation (α-oxidation) | Presence of co-substrates, microbial monooxygenase activity |

Influence of Molecular Structure on Degradation Rates and Persistence

The molecular structure of this compound contains key features that dictate its environmental fate. The presence of both an ester and an ether linkage creates a molecule with differential susceptibility to degradation.

The ester group, being more labile, is the primary site for initial hydrolytic cleavage, both abiotic and biotic. The rate of this hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituent groups.

The ether linkage in the 2-methoxyethyl portion of the molecule is generally more resistant to degradation than the ester bond. The persistence of the resulting 2-methoxyethanol intermediate will depend on the presence of specific ether-cleaving microorganisms. The rate of ether cleavage can be influenced by the length of the alkyl chain and the presence of other functional groups. Studies on other ether-containing compounds have shown that the presence of an unsubstituted α-methylene group can be a prerequisite for the induction of ether-degrading enzymes in some bacteria.

| Structural Feature | Influence on Degradation | General Trend |

| Ester Linkage | Primary site for initial, rapid degradation. | Promotes biodegradability. |

| Ether Linkage | More resistant to degradation, requires specific enzymatic pathways. | Increases persistence compared to a similar molecule without an ether bond. |

| Methoxy (B1213986) Group | Influences the electronic properties and steric hindrance around the ether bond. | May affect the rate of O-dealkylation. |

| Hydroxy Group (on propanoate) | Increases hydrophilicity and potential for hydrogen bonding. | Enhances water solubility and bioavailability. |

Intermolecular Interactions and Solvent Effects

The intermolecular forces exerted by this compound play a crucial role in its physical properties and its behavior in chemical processes such as extraction and in mixed solvent systems.

Analysis of Weak Hydrogen Bonds and Van der Waals Forces in Extraction Processes

During solvent extraction processes, the efficiency of partitioning of this compound between two immiscible phases is governed by a balance of intermolecular forces. Weak hydrogen bonds and van der Waals forces are particularly significant. acs.org

The hydroxyl group of the 2-hydroxypropanoate moiety can act as a hydrogen bond donor, while the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. This allows for the formation of weak hydrogen bonds with solvent molecules that have complementary functionalities. researchgate.net For instance, in an extraction system involving a protic solvent, the hydroxyl group of the solute can form hydrogen bonds with the solvent molecules.

The choice of an appropriate extraction solvent hinges on matching these intermolecular interactions to maximize the solubility of this compound in the desired phase. A solvent that can effectively engage in both hydrogen bonding and dipole-dipole interactions with the solute is likely to be an efficient extractant.

Molecular Interactions in Mixed Solvent Systems

In mixed solvent systems, the molecular interactions of this compound become more complex due to the presence of multiple solvent species. The solubility and behavior of the solute are determined by the preferential solvation by one of the solvent components.

The composition of the solvent mixture can significantly alter the network of hydrogen bonds and dipole-dipole interactions around the solute molecule. For example, in a mixture of a polar protic solvent and a polar aprotic solvent, there will be competition between the two solvent types to interact with the hydroxyl, ester, and ether groups of this compound.

Understanding these molecular interactions in mixed solvent systems is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development, as the solvent composition can be tuned to achieve desired solubility, reactivity, and stability of this compound.

| Interaction Type | Relevant Molecular Feature | Effect in Mixed Solvents |

| Hydrogen Bond Donor | Hydroxyl group | Competes for hydrogen bond acceptors in the solvent mixture. |

| Hydrogen Bond Acceptor | Ester and Ether oxygen atoms | Competes for hydrogen bond donors in the solvent mixture. |

| Dipole-Dipole | Ester and Ether groups | Strength of interaction is modulated by the polarity of the solvent mixture. |

| London Dispersion | Alkyl groups (ethyl, methyl) | Interactions are favored in less polar solvent environments. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are pivotal for separating the components of a mixture, allowing for the identification and quantification of individual substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds like lactate (B86563) esters. In the analysis of lactate-containing samples, GC-MS can separate individual esters and other volatile compounds from the mixture. researchgate.netnih.gov Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

For instance, a study on the analysis of esters in spirits demonstrated the use of direct injection GC-MS to separate and quantify various ethyl esters, including ethyl lactate. nih.gov This method is valued for its simplicity and selectivity. nih.gov Derivatization techniques, such as using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTBFA), can be employed to increase the volatility of analytes like lactate, making them more amenable to GC-MS analysis. mdpi.com

Illustrative GC-MS Parameters for Lactate Ester Analysis:

| Parameter | Typical Value | Purpose |

| Column | Capillary column (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Ramped temperature program (e.g., 50 °C to 250 °C) | Allows for the separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules for mass analysis. |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile or thermally sensitive compounds. For derivatives of lactic acid, HPLC is particularly useful for determining enantiomeric purity, which is crucial for applications where stereochemistry is important. mdpi.comnih.gov Chiral HPLC, utilizing specialized chiral stationary phases, can effectively separate enantiomers of lactate esters. mdpi.comgoogle.com

A study detailed an HPLC-DAD (Diode-Array Detection) method for measuring the enantiopurity of lactic acid derivatives. mdpi.comresearchgate.net This involved using direct-phase conditions and various chiral columns to achieve separation. The choice of mobile phase, typically a mixture of solvents like n-hexane and isopropanol, and the flow rate are optimized to achieve the best resolution between enantiomers. mdpi.com The DAD detector allows for the monitoring of absorbance at multiple wavelengths, which aids in the identification and quantification of the separated compounds. mdpi.comresearchgate.net

Typical HPLC Conditions for Chiral Separation of Lactate Derivatives:

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-3) | Enables the separation of enantiomers. |

| Mobile Phase | n-Hexane/Isopropanol mixture | Adjusting the ratio controls the elution strength and separation. |

| Flow Rate | 1.0 mL/min | Optimized for efficient separation without excessive backpressure. |

| Detection | UV-Vis Diode Array Detector (DAD) at 210-254 nm | Provides sensitivity and spectral information for peak identification and purity. mdpi.com |

| Temperature | 25 °C | Maintains consistent and reproducible separation conditions. nih.gov |

Gel-Permeation Chromatography (GPC) for Polymer Solution Properties

Gel-Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. lcms.cz It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). lcms.czresolvemass.ca This information is vital for understanding a polymer's physical and mechanical properties.

For polylactides (PLA), which are polymers of lactic acid, GPC is used to monitor the synthesis process, assess batch-to-batch consistency, and study degradation behavior. resolvemass.caazom.comtheanalyticalscientist.com The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passed through a column packed with porous gel. resolvemass.caresearchgate.net Larger molecules elute first, as they are excluded from more of the pores. The system is calibrated with polymer standards of known molecular weights to generate a calibration curve for accurate molecular weight determination. lcms.czresolvemass.ca

Key Parameters Determined by GPC for Polylactides:

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. resolvemass.ca | Influences properties like brittleness and tensile strength. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the weight fraction of each polymer molecule. resolvemass.ca | More sensitive to the presence of high molecular weight chains; relates to properties like toughness and viscosity. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). resolvemass.ca | A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and electronic properties of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the chemical structure of molecules. acs.org For a compound like 2-Methoxyethyl 2-hydroxypropanoate, ¹H and ¹³C NMR spectra would provide definitive information about the connectivity of atoms and the chemical environment of each proton and carbon atom.

In the context of polylactides, NMR is crucial for determining the polymer's tacticity—the stereochemical arrangement of monomer units along the polymer chain. nih.govnih.gov The microstructure of PLA, which can be isotactic, syndiotactic, or atactic, significantly influences its physical properties. nih.gov Homonuclear decoupled ¹H NMR experiments can simplify complex spectra, allowing for detailed analysis of the methine proton signals to determine the stereosequence distribution. nih.govresearchgate.net Furthermore, end-group analysis by NMR can be used to determine the number-average molecular weight of the polymer. acs.org

Illustrative NMR Data for Polylactide Characterization:

| Nucleus | Chemical Shift (ppm) Range | Assignment | Information Gained |

| ¹H | ~5.2 ppm | Methine (-CH) proton in the polymer backbone. researchgate.net | Tacticity and stereosequence distribution. researchgate.net |

| ¹H | ~1.6 ppm | Methyl (-CH₃) protons. researchgate.net | Confirms the presence of the lactate repeating unit. |

| ¹³C | Varies | Carbonyl, methine, and methyl carbons. | Provides detailed structural information and complements tacticity analysis. nih.gov |

UV-Vis Spectroscopy for Polymer Characterization and Degradation Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. mat-cs.com While simple esters like this compound may not have strong chromophores in the standard UV-Vis range, the technique is highly valuable for the characterization of polymers and for monitoring their degradation. mat-cs.comcolvistec.de

For polymers like PLA, UV-Vis spectroscopy can be used to monitor changes in the material during processing or upon exposure to environmental factors like heat or UV radiation. mat-cs.com The formation of degradation products can introduce new chromophores, leading to changes in the UV-Vis absorption spectrum. qub.ac.uk This makes it a useful tool for real-time monitoring of polymer degradation during processes like melt extrusion. qub.ac.ukresearchgate.net By correlating changes in the UV-Vis spectra with other material properties, it is possible to develop rapid, in-line quality control methods. colvistec.dequb.ac.uk

Applications of UV-Vis Spectroscopy in Polymer Analysis:

| Application | Principle | Finding |

| Degradation Monitoring | Formation of chromophoric degradation products (e.g., double bonds) leads to increased UV absorbance. qub.ac.uk | A correlation can be established between UV absorbance and the extent of thermal degradation. researchgate.net |

| Additive Quantification | Measures the absorbance of UV-absorbing additives or fillers within the polymer matrix. | Allows for the determination of additive concentration and dispersion quality. researchgate.net |

| Real-Time Process Monitoring | In-line probes measure spectral changes during processing (e.g., extrusion). colvistec.de | Enables immediate detection of process deviations and ensures product consistency. colvistec.demdpi.com |

Vibrational Spectroscopy (e.g., SFG) for Interfacial Molecular Studies

Sum-Frequency Generation (SFG) vibrational spectroscopy is a powerful, surface-sensitive nonlinear optical technique ideal for in-situ investigations of molecular structure at interfaces. researchgate.netoptica.org This method is particularly adept at probing buried interfaces, which are often inaccessible to other analytical tools. optica.org While direct SFG studies on this compound are not extensively documented, the principles derived from studies on analogous organic esters and polymers with ester functionalities, such as poly(methyl methacrylate) (PMMA), provide a strong framework for understanding its interfacial behavior. researchgate.netacs.orgnih.gov

SFG spectroscopy can elucidate the orientation and ordering of specific functional groups at an interface, such as the ester and methoxy (B1213986) groups of this compound. researchgate.netnih.gov By analyzing the SFG spectra, researchers can determine how these molecules arrange themselves at air/liquid or solid/liquid interfaces. For instance, studies on other esters have shown that the orientation of methyl groups can be determined, indicating whether they are directed towards or away from a particular phase. researchgate.netacs.org This information is crucial for understanding properties like hydrophobicity and surface reactivity.

Furthermore, SFG can probe the interactions between the ester and other molecules at an interface. For example, the technique has been used to study the hydrogen bonding interactions between the carbonyl group of an ester and water molecules. rsc.org The intensity ratios of specific vibrational bands, such as the symmetric stretching and Fermi resonant bands of methyl groups, can serve as a "vibrational optical ruler" to characterize intermolecular interaction forces. rsc.orgresearchgate.net In the context of this compound, SFG could be employed to study its interaction with surfaces, solvents, or other chemical species, providing molecular-level insights into adhesion, wetting, and other interfacial phenomena.

A typical SFG experiment involves overlapping a tunable infrared laser beam with a fixed-frequency visible laser beam at the interface of interest. When the infrared frequency matches a vibrational mode of the interfacial molecules that is both infrared and Raman active, a sum-frequency signal is generated and detected. nih.gov The resulting spectrum provides a vibrational fingerprint of the molecules at the interface.

Table 1: Potential SFG Vibrational Modes for this compound Interfacial Studies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interfacial Information |

|---|---|---|---|

| Methoxy (O-CH₃) | Symmetric Stretch | ~2835 | Orientation and packing of the methoxy group |

| Ester Methyl (C(O)O-CH₂) | Symmetric Stretch | ~2950 | Orientation of the ester side chain |

| Methylene (CH₂) | Asymmetric Stretch | ~2991 | Conformation of the ethyl group |

This table is illustrative and based on typical values for similar functional groups. Actual wavenumbers may vary depending on the specific interfacial environment.

Mass Spectrometry for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular identification and quantitative analysis of this compound. It is often coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), to analyze complex mixtures. ajpaonline.comajrconline.org

In a typical GC-MS analysis of a glycol ether ester like this compound, the compound would first be separated from other components on a GC column. researchgate.netgcms.cz Highly polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, are often suitable for separating such polar analytes. researchgate.net Following separation, the molecule enters the mass spectrometer where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected.

The fragmentation pattern is a molecular fingerprint that allows for structural elucidation. For this compound, key fragmentations would be expected to occur at the ester and ether linkages. Alpha-cleavage is a common fragmentation pathway for esters and ethers. msu.edu The McLafferty rearrangement is another potential fragmentation pathway for esters containing gamma-hydrogens. msu.edu

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 132 | [C₅H₁₂O₄]⁺• | Molecular Ion |

| 101 | [C₄H₅O₃]⁺ | Loss of •OCH₂CH₃ |

| 87 | [C₄H₇O₂]⁺ | Loss of •CH₂OCH₃ |

| 73 | [C₃H₅O₂]⁺ | |

| 59 | [CH₃OCH₂]⁺ | Alpha-cleavage at the ether linkage |

| 45 | [CH₃O]⁺ |

This table represents predicted fragments. The actual mass spectrum may show different relative abundances and additional fragments.

For quantitative analysis, a specific and abundant fragment ion is typically selected for selected ion monitoring (SIM) in GC-MS, which provides high sensitivity and selectivity. oregonstate.edu Alternatively, LC coupled with tandem mass spectrometry (LC-MS/MS) can be used, particularly for complex matrices. leeder-analytical.comchromatographyonline.com In LC-MS/MS, a precursor ion (often the molecular ion) is selected and fragmented, and a specific product ion is monitored. This technique, known as multiple reaction monitoring (MRM), offers excellent specificity and low detection limits. leeder-analytical.comnih.gov The development of a robust LC-MS/MS method would involve optimizing chromatographic separation, and MS parameters such as ionization source conditions and collision energies. chromatographyonline.comnih.gov Linearity, accuracy, and precision would be established using calibration standards and quality control samples. nih.govnih.gov

Integration of Analytical Techniques for Comprehensive Chemical Information

To obtain a truly comprehensive understanding of a chemical substance like this compound, especially within a complex matrix, the integration of multiple analytical techniques is often necessary. ajrconline.orgnih.gov These "hyphenated techniques" combine the separation power of chromatography with the identification capabilities of spectroscopy. nih.goviipseries.org

The most common and powerful hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). ajpaonline.comajrconline.org GC provides high-resolution separation of components in a mixture, while MS provides definitive identification based on the mass spectrum. ajpaonline.com This combination is routinely used for purity assessment and impurity profiling.

For less volatile or thermally labile related substances or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. leeder-analytical.comnih.gov LC-MS can analyze a wide range of compounds and is highly sensitive. leeder-analytical.com The addition of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides more structural information through controlled fragmentation experiments. unime.it

For complete structural elucidation of unknown impurities or related compounds, the integration of Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) can be invaluable. nih.goviipseries.org While LC-MS provides information on the mass and fragmentation of a molecule, LC-NMR provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous determination of a compound's structure. The coupling of LC with both NMR and MS (LC-NMR-MS) creates a powerful platform for the rapid and accurate identification of unknown compounds in complex mixtures. iipseries.org

Another valuable hyphenated technique is the combination of liquid chromatography with Fourier-transform infrared spectroscopy (LC-FTIR). ajrconline.orgnih.gov This technique provides information on the functional groups present in the separated components, complementing the data obtained from MS and NMR.

By integrating these advanced analytical methodologies, a complete chemical profile of this compound can be established, including its identity, purity, interfacial properties, and the structure of any associated impurities. This comprehensive approach is essential for quality control, regulatory compliance, and a fundamental understanding of the compound's chemical behavior.

Computational Chemistry and Theoretical Modeling of 2 Methoxyethyl 2 Hydroxypropanoate and Analogues

Quantum Mechanical Calculations for Electronic and Molecular Structure

Quantum mechanical (QM) methods, which solve the Schrödinger equation, are fundamental to predicting the electronic structure and energy of molecules. idosr.org These calculations form the basis for understanding molecular properties and reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock are central to these investigations, providing a balance of accuracy and computational cost for systems ranging from small molecules to large biomolecular complexes. idosr.orgscribd.com

Computed properties highlight the molecule's capacity for hydrogen bonding and its moderate polarity. The topological polar surface area (TPSA), a key indicator of a molecule's potential to interact with polar surfaces, is calculated to be 55.8 Ų. chem960.com The distribution of charge across the molecule, influenced by its oxygen atoms, dictates its electrostatic potential and how it interacts with other molecules.

Table 1: Computed Electronic and Molecular Properties of 2-Methoxyethyl 2-hydroxypropanoate

| Property | Value | Source |

|---|---|---|

| Exact Molecular Weight | 148.07356 g/mol | chem960.com |

| Topological Polar Surface Area | 55.8 Ų | chem960.com |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 4 | chem960.com |

| Rotatable Bond Count | 5 | chem960.com |

| Complexity | 102 | chem960.com |

This interactive table provides key computed descriptors for this compound.

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy associated with them. For flexible molecules like this compound, which has five rotatable bonds, numerous conformations are possible. chem960.com Theoretical methods are used to calculate the potential energy surface associated with the rotation around these bonds, identifying low-energy, stable conformers and the energy barriers between them. nih.govnih.gov

Studies on analogues, particularly the 2'-O-(2-methoxyethyl) (MOE) group when attached to nucleic acids, reveal that the methoxyethyl side chain itself has a preferred, relatively rigid geometry. nih.gov The preferred torsion angles are typically trans for the C2'-O2', O2'-CA', and gauche for the CA'-CB' and CB'-OC' bonds. nih.gov This preference for specific conformations "locks" the furanose ring in an RNA-like C3'-endo pucker, which is crucial for the biological activity of these modified oligonucleotides. nih.govub.edu This intrinsic conformational preference of the methoxyethyl chain is a key property that would also govern the conformational landscape of the smaller molecule, this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. jyu.fi This technique is invaluable for studying how molecules like this compound behave in different environments, particularly in solution, and how they interact with larger biological systems. mdpi.comsemanticscholar.org

While gas-phase QM calculations provide intrinsic conformational preferences, MD simulations reveal how a solvent, such as water, influences a molecule's shape and dynamics. The interactions between the solute and solvent molecules can stabilize certain conformations over others. For this compound, its hydroxyl, ether, and ester groups would form hydrogen bonds with water, influencing the rotational freedom of its side chain.

Simulations of the analogous 2'-O-(2-methoxyethyl) side chains in aqueous solution confirm that they maintain a stable A-form geometry when part of a nucleic acid duplex. nih.gov This stability is attributed to the "pre-organization" or "locking" effect of the modification, which restricts the sugar's conformation. nih.govub.edu This suggests that the conformational properties of the methoxyethyl group are robust and persist in a solution environment.

A significant application of the 2-methoxyethyl moiety is in the modification of therapeutic oligonucleotides. nih.gov MD simulations have been instrumental in understanding how this modification imparts desirable properties. When incorporated into an oligonucleotide, the 2'-O-(2-methoxyethyl) group enhances binding affinity to target RNA and increases nuclease resistance. ub.edunih.gov

MD studies show that the MOE modification helps the oligonucleotide adopt a stable A-form helical structure, which is ideal for binding to RNA. nih.gov The methoxyethyl group occupies the minor groove of the duplex, where it can make favorable van der Waals contacts and influence hydration patterns, further stabilizing the structure. These simulations have been critical in rationalizing the enhanced therapeutic properties of MOE-modified oligonucleotides, which show improved stability and pharmacokinetic profiles. nih.govnih.govnlorem.org The interaction is primarily with the sugar-phosphate backbone of the oligonucleotide, fundamentally altering its structural and physical characteristics.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's chemical structure with its biological activity or physicochemical properties. nih.govmdpi.com These models rely on calculated molecular descriptors—numerical representations of a molecule's electronic, steric, or hydrophobic properties—to make predictions. nih.gov

For compounds like this compound and its analogues, QSAR/QSPR models can be developed to predict various endpoints. shsu.edu For instance, a QSPR model could predict properties like boiling point, solubility, or chromatographic retention time based on descriptors calculated from the molecular structure. A key challenge in developing robust QSAR models is the need for a sufficiently large and consistent dataset of compounds and their measured activities or properties. nih.govmdpi.com

The development of a QSAR/QSPR model involves several key steps: data collection, calculation and selection of relevant molecular descriptors, model building using statistical algorithms like multiple linear regression, and rigorous validation to ensure its predictive power. nih.govshsu.edu For example, a QSPR was developed to calculate Hansen solubility parameters for various compounds, including the analogue ethyl 2-hydroxypropanoate, by using structural variables from electronic structure calculations as inputs for a regression matrix. shsu.edu Such an approach could be extended to predict the properties of this compound, facilitating its use in various chemical applications.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 2-hydroxypropanoate |

Predictive Modeling of Molecular Descriptors

The prediction of molecular properties through computational methods is a cornerstone of modern green chemistry, allowing for the in silico evaluation of a compound's potential as a sustainable solvent before its synthesis. For this compound and its analogues, predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is essential. mdpi.comnih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties or biological activity. mdpi.com

The process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a solvent like this compound, these descriptors can be categorized into several classes. The geometry of the molecule is first optimized using methods like the semi-empirical PM7 method or more robust Density Functional Theory (DFT) calculations, such as the B3LYP/6-31G(d) model chemistry, which offer a balance of accuracy and computational cost. researchgate.netshsu.edursc.org From the optimized geometry, a wide array of descriptors can be calculated. kaggle.comfrontiersin.org

In the context of green solvents, QSAR models have been developed for families of biomass-derived solvents, including lactate (B86563) esters, to predict properties like toxicity. researchgate.net A study focusing on the acute toxicity of lactate-family solvents in Danio rerio utilized 15 molecular descriptors calculated using Gaussian 03 software. researchgate.net Multivariable regression analysis identified that the best model for predicting toxicity (LC50 values) was based on a combination of LogP (the logarithm of the octanol-water partition coefficient), ELUMO (the energy of the Lowest Unoccupied Molecular Orbital), and Cv (the heat capacity). researchgate.net

Below is an interactive table showcasing the types of molecular descriptors typically employed in such predictive models.

| Descriptor Class | Example Descriptors for Modeling | Relevance to Green Solvents |

| Constitutional (1D) | Molecular Weight, Number of Oxygen Atoms (nO), Percentage of Carbon Atoms (C%) kaggle.com | Basic molecular composition, influencing volatility and solubility. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity, related to shape, size, and boiling point. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Relates to the molecule's size and shape, affecting viscosity and diffusion. |

| Quantum-Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital), ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment, Partial Charges shsu.eduresearchgate.net | Governs reactivity, polarity, and intermolecular interactions (solvency). |

| Physicochemical | LogP, Water Solubility, Vapor Pressure ub.edu | Crucial for assessing environmental fate, partitioning, and exposure risks. |

These predictive models are vital for rapidly screening large libraries of virtual compounds to identify promising green solvent candidates with desired properties, such as low toxicity, high boiling point, and appropriate solvency, thereby accelerating the design cycle. mdpi.comresearchgate.net

Structure-Property Relationships in Green Solvent Design

The effectiveness of this compound as a green solvent is intrinsically linked to its molecular structure. Understanding the relationship between its structural features and its macroscopic properties is fundamental to designing improved, sustainable solvents. nih.gov Lactate esters, as a class, are recognized as promising bio-based solvents, often characterized by low volatility and high water solubility. ub.edu

The structure of this compound contains several key functional groups that dictate its behavior:

Ester Group (-COO-): This group provides polarity and the ability to act as a hydrogen bond acceptor, contributing to its solvency for a range of polar and semi-polar solutes.

Hydroxyl Group (-OH): The secondary alcohol function allows it to act as both a hydrogen bond donor and acceptor, enhancing its ability to dissolve a wide variety of substances and increasing its water solubility.

Ether Group (-O-): The methoxyethyl moiety introduces an ether linkage, which adds polarity and can influence the solvent's viscosity and boiling point. The presence of ether functionalities in a solvent's structure has been shown to affect toxicity. rsc.org

Computational tools like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) are powerful for elucidating these structure-property relationships. researchgate.netscribd.com COSMO-RS uses quantum chemistry to predict thermodynamic properties of fluids and mixtures from the molecular structure alone. researchgate.net This allows for the in silico prediction of properties like activity coefficients, vapor pressures, and solubilities, providing a deep understanding of how modifications to the chemical structure (e.g., changing the alkyl chain length, altering the position of functional groups) would impact its performance as a solvent. researchgate.net For instance, modeling could predict how extending the ethylene (B1197577) glycol ether chain would affect water solubility versus its ability to dissolve non-polar solutes.

This predictive capability is crucial for the rational design of new solvent analogues. scribd.com By systematically modifying the structure of this compound in a computational model, researchers can tailor properties to specific applications, balancing solvency power with key green metrics like biodegradability and low environmental persistence. ub.edunih.gov

Force Field Development and Validation for Methoxyethyl-Containing Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of liquids and solutions at the atomic level, providing insights into properties like density, viscosity, and diffusion. rsc.orgnih.gov The accuracy of these simulations is entirely dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. researchgate.netj-octa.com

For compounds like this compound, a robust force field must accurately represent all intramolecular and intermolecular interactions. Standard force fields like AMBER (Assisted Model Building with Energy Refinement) and OPLS (Optimized Potentials for Liquid Simulations) provide parameters for many common organic fragments. researchgate.netacs.org However, specific parameterization is often required for novel or multifunctional molecules to ensure accuracy. researchgate.netnih.gov

The development and validation of a force field for methoxyethyl-containing systems, such as this compound, involves several key steps:

Parameter Assignment: Most atom types (e.g., sp3 carbons, carbonyl oxygens) can be assigned from existing generalized force fields like GAFF (Generalized AMBER Force Field). nih.gov However, special attention must be paid to the unique chemical environment of each atom.

Charge Calculation: Partial atomic charges are crucial for describing electrostatic interactions. These are typically derived from quantum mechanics calculations (e.g., at the HF/6-31G* level) and then fitted to the electrostatic potential using methods like RESP (Restrained Electrostatic Potential). oup.com

Dihedral Parameterization: The torsional or dihedral angle parameters are critical for correctly modeling the conformational flexibility of the molecule, particularly around the rotatable bonds in the methoxyethyl group (C-C-O-C) and the lactate backbone. oup.comnih.gov These parameters are often developed by fitting the force field's rotational energy profile to high-level ab initio calculations for small, representative molecular fragments. nih.govoup.com

Validation: Once developed, the force field must be validated by running MD simulations and comparing the calculated bulk properties (e.g., density, heat of vaporization) against experimental data for the target molecule or its close analogues. uga.edu

A study on 2'-O-(2-methoxyethyl) modified nucleic acids provides a clear example of this process. oup.comnih.gov The researchers developed parameters for the methoxyethyl side chain to be consistent with the AMBER 4.1 force field. oup.com They performed ab initio calculations on dimethoxyethyl fragments to derive charges and torsional parameters, ensuring the model could accurately reproduce the conformational preferences of the methoxyethyl group in a complex system. oup.comnih.gov Such specific parameterization is essential because traditional force fields may fail to capture some dynamic and thermodynamic properties accurately for systems containing ethylene glycol and its derivatives. researchgate.net

The table below outlines the essential components of a Class I force field, which would be applicable for simulating this compound. j-octa.com

| Potential Energy Term | Description | Mathematical Form (Example) |

| Bond Stretching | Energy required to stretch or compress a covalent bond. | k_b(r - r_0)^2 |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | k_θ(θ - θ_0)^2 |

| Torsional (Dihedral) | Energy associated with rotation around a covalent bond. | Σ V_n/2 [1 + cos(nφ - γ)] |

| van der Waals | Short-range repulsive and long-range attractive forces (Lennard-Jones potential). | 4ε[(σ/r)^12 - (σ/r)^6] |

| Electrostatic | Coulombic interaction between atomic partial charges. | (q_i * q_j) / (ε_r * r_ij) |

By carefully developing and validating a force field, researchers can confidently use MD simulations to predict and understand the structure-property relationships of this compound and its analogues at a molecular level. researchgate.netuga.edu

Research Applications in Advanced Materials and Chemical Biology

Polymer Science and Engineering

In polymer science, the methoxyethyl functional group is utilized to design smart and functional polymers for a range of applications, from responsive materials to specialized coatings.

Synthesis and Characterization of Thermoresponsive Polyesters

Thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, are a significant area of materials research. A class of biodegradable, thermoresponsive polyesters (TR-PEs) has been developed that exhibit lower critical solution temperature (LCST) behavior, meaning they are soluble in a solvent at low temperatures and become insoluble as the temperature rises.

Research has focused on synthesizing these polyesters to achieve tunable cloud point temperatures (Tcp) for various applications. In one approach, a monomer featuring a hydrophilic bis-2-methoxyethylamine (bMoEtA) pendant group was synthesized and polymerized. rsc.org This work was inspired by the properties of polyacrylamides and elastin-like peptides (ELPs). rsc.org The resulting polyesters demonstrate reversible phase transitions and form coacervate droplets above their LCST. acs.org The inclusion of the more hydrophilic bis-2-methoxyethylamine group was shown to elevate the cloud point temperature to a range more suitable for biomedical applications compared to earlier iterations. rsc.org The thermoresponsive behavior of these polyesters can be finely tuned by altering the polymer structure and is influenced by external solutes like urea, SDS, and NaCl. acs.org

Design of Biodegradable Polyester (B1180765) Architectures

The development of biodegradable polymers is crucial for reducing plastic waste and for creating biocompatible materials for medical use. Polyesters are a leading class of such materials due to their hydrolyzable ester bonds. nih.gov Synthetic biodegradable polyesters are valued for their reproducibility and the wide range of characteristics they can be designed to have. nih.gov

The synthesis of these polymers often involves techniques like ring-opening polymerization or polycondensation of difunctional monomers. nih.govresearchgate.net Research into novel biodegradable polyesters has explored the incorporation of various functional groups to control properties. For instance, long-chain aliphatic polyesters have been functionalized with ionic groups to enhance properties like surface wettability and to facilitate chemical recycling through depolymerization. acs.org While direct synthesis using 2-Methoxyethyl 2-hydroxypropanoate is not widely documented, the principles of polyester synthesis allow for the incorporation of diverse monomers to create specific architectures. youtube.comlibretexts.org The goal is to create materials that are not only biodegradable but also possess mechanical properties suitable for applications ranging from packaging to medical devices like sutures and bone fixation plates. nih.gov

Development of Functional Polymeric Coatings

The monomer 2-Methoxyethyl acrylate (B77674) (MEA) is extensively used in the synthesis of polymers for functional coatings. ulprospector.compolysciences.com Polymers and copolymers derived from MEA provide a unique combination of flexibility, adhesion, and surface properties, making them suitable for paints, adhesives, and advanced biomedical coatings. ulprospector.comsfdchem.com

Poly(2-methoxyethyl acrylate) (PMEA) has been a focus of significant research for its application in biocompatible and anti-fouling coatings. Its ability to resist protein adsorption and platelet adhesion makes it an excellent candidate for coating medical devices. Studies have demonstrated that PMEA-coated flow diverters in stents show superior thromboresistance compared to untreated devices, which can help minimize complications related to blood clots. The mechanism behind this property is attributed to the polymer's ability to mimic the surface properties of native blood vessels, thereby inhibiting platelet adhesion while promoting the attachment of endothelial cells.

The properties imparted by MEA to polymers used in coatings are summarized in the table below.

| Property | Benefit in Polymeric Coatings |

| Flexibility | Improves bendability and performance at low temperatures. |

| Adhesion | Enhances the ability of the coating to bind to various substrates. |

| Water Resistance | Provides protection against moisture. |

| UV Resistance | Increases durability when exposed to sunlight. |

| Thromboresistance | Reduces the formation of blood clots on the surface of medical devices. |

| Anti-fouling | Resists the non-specific adhesion of proteins and accumulation of bacteria. |

This table summarizes the functional benefits of incorporating 2-Methoxyethyl acrylate (MEA) into polymeric coatings, based on findings from multiple sources. ulprospector.com

Chemical Biology and Targeted Molecular Modulation

The 2-methoxyethyl modification plays a pivotal role in the field of chemical biology, particularly in the design of therapeutic oligonucleotides that can modulate gene expression with high specificity and stability.

Role in Oligonucleotide Chemistry

One of the most successful applications of the 2-methoxyethyl group is in the creation of 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting the production of a target protein.

The 2'-MOE modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, is a cornerstone of second-generation ASO technology. This chemical alteration confers several critical advantages over earlier ASO designs:

Enhanced Nuclease Resistance : The modification protects the oligonucleotide from degradation by cellular enzymes (nucleases), which significantly increases its half-life and duration of action within the body.

Increased Binding Affinity : 2'-MOE ASOs bind more tightly and specifically to their target RNA sequence. This high affinity increases the potency of the ASO, allowing for effective gene silencing at lower concentrations.

Reduced Toxicity : Compared to first-generation ASOs, which often use phosphorothioate (B77711) (PS) modifications alone, 2'-MOE modifications have been shown to lower cellular toxicity.

A common design for ASOs that trigger RNA degradation is the "gapmer" structure. In this design, a central block of DNA-like nucleotides (the "gap") is flanked by 2'-MOE modified nucleotides (the "wings"). This arrangement allows the ASO to recruit the enzyme RNase H to cleave the target mRNA, while the modified wings provide stability and high binding affinity. The 2'-MOE modification itself does not support RNase H activity, making this chimeric design essential for this mechanism of action.

The success of the 2'-MOE chemistry is evident in the number of approved therapeutic drugs that incorporate this technology for treating a variety of genetic and chronic diseases.

| Drug Name | Therapeutic Application |

| Mipomersen | Familial Hypercholesterolemia |

| Inotersen | Hereditary Transthyretin Amyloidosis |

| Volanesorsen | Familial Chylomicronemia Syndrome |

| Nusinersen | Spinal Muscular Atrophy |

| Eteplirsen | Duchenne Muscular Dystrophy |

| Golodirsen | Duchenne Muscular Dystrophy |

| Viltolarsen | Duchenne Muscular Dystrophy |

This table lists some of the approved antisense oligonucleotide (ASO) drugs that utilize the 2'-O-Methoxyethyl (2'-MOE) modification.

Protein Degradation Approaches in Plant Systems

Targeted protein degradation has emerged as a powerful technology to eliminate disease-causing proteins. This approach is now being explored in plant systems to enhance crop resistance and mitigate environmental stresses. nih.gov

Design of Bifunctional Compounds for Targeted Protein Ubiquitination

A leading strategy in targeted protein degradation is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.govmdpi.com PROTACs are bifunctional molecules designed to bring a target protein (Protein of Interest, or POI) and an E3 ubiquitin ligase into close proximity. wuxibiology.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's proteasome. pnas.orgnih.gov

The general structure of a PROTAC is: Protein-Targeting Moiety (PTM) — Linker — E3 Ligase-Binding Moiety (LTM)

While specific research directly incorporating "this compound" into PROTAC linkers for plant systems is not detailed in the provided results, the principles of bifunctional compound design are universal. researchgate.net The linker component is crucial, as its length and chemical nature dictate the formation and stability of the ternary complex (E3 ligase-PROTAC-POI), which in turn affects degradation efficiency. researchgate.net The development of PROTACs for plants involves hijacking the plant's own ubiquitin-proteasome system to target unwanted proteins, such as those from pathogens or those that inhibit growth. nih.govoup.com

Research on Cereblon Ligase Binders for Protein Modulation

Cereblon (CRBN) is a well-characterized substrate receptor for the CUL4-type E3 ubiquitin ligase complex and has been a primary target for developing PROTACs in human therapeutics. researchgate.netwikipedia.orgnih.gov Ligands that bind to Cereblon, such as derivatives of thalidomide, serve as effective LTMs in PROTAC design. researchgate.netgoogle.com When a PROTAC incorporating a Cereblon binder is introduced into a cell, it recruits the CRL4-CRBN complex to the specific POI, leading to its ubiquitination and degradation. nih.gov

Notably, Cereblon orthologs are highly conserved across species, from humans to plants. wikipedia.org This conservation suggests that Cereblon binders developed for human systems could potentially be adapted for use in plant systems. oup.com Research in this area focuses on designing novel binders and bifunctional molecules that can effectively modulate protein levels in plants by co-opting the plant's native Cereblon ligase machinery, offering a new avenue for crop improvement and disease resistance. nih.gov

Green Solvents in Organic Synthesis

The chemical industry is increasingly shifting towards sustainable practices, with a major focus on replacing conventional, petroleum-based solvents with "green" alternatives that are safer, derived from renewable resources, and biodegradable. researchgate.netsustainability-directory.comacme-hardesty.com

Efficacy as a Reaction Medium in Complex Organic Transformations

While direct studies on this compound as a solvent are limited in the search results, its close analog, ethyl lactate (B86563), is well-established as a versatile and effective green solvent. wikipedia.orgpsu.edursc.org Ethyl lactate is produced from the esterification of lactic acid and ethanol (B145695), both of which can be derived from biomass fermentation. psu.eduresearchgate.net It is recognized for its high solvency power, capable of dissolving a wide range of organic compounds, including resins and polymers. psu.edu

Given its structural similarities—an ester of lactic acid with an alcohol—this compound is anticipated to share many of the beneficial solvent properties of ethyl lactate. These lactate-based esters are effective media for various organic reactions, providing a non-toxic and biodegradable alternative to traditional solvents. wikipedia.orgnih.gov The presence of both an ester and an ether group in this compound suggests it would have unique solvency characteristics, potentially useful in a range of complex transformations.

Performance Comparison with Conventional Petroleum-Based Solvents

Green solvents like ethyl lactate, and by extension this compound, offer a compelling alternative to conventional petroleum-based solvents such as toluene (B28343), xylene, and chlorinated hydrocarbons. The primary drivers for this shift are environmental and safety concerns associated with petroleum-derived solvents, including high volatility (contributing to VOC emissions), flammability, and toxicity. acme-hardesty.comspringerprofessional.de

Bio-based solvents offer significant advantages:

Renewable Source: They are derived from renewable feedstocks like corn or sugarcane, reducing dependence on fossil fuels. acme-hardesty.comvertecbiosolvents.com

Biodegradability: Many are readily biodegradable, minimizing their environmental persistence. wikipedia.orgresearchgate.net

Lower Toxicity: They generally exhibit lower toxicity profiles, creating safer working environments. acme-hardesty.com

High Boiling Point: Many green solvents have higher boiling points and lower vapor pressures, which reduces VOC emissions and flammability risks. acme-hardesty.com

The effectiveness of a solvent can be predicted using tools like Hansen Solubility Parameters (HSP), which characterize a solvent based on its dispersion, polar, and hydrogen bonding forces. researchgate.netmdpi.comrsc.org This allows for the rational selection of a green solvent to replace a conventional one for a specific application.

| Property | Ethyl Lactate (Bio-based) | Toluene (Petroleum-based) | n-Hexane (Petroleum-based) |

|---|---|---|---|

| Source | Renewable (e.g., Corn) | Fossil Fuels (Crude Oil) | Fossil Fuels (Crude Oil) |

| Boiling Point | 154 °C | 111 °C | 69 °C |

| Biodegradability | Readily biodegradable | Slowly biodegradable | Slowly biodegradable |

| Primary Hazards | Flammable, Eye Irritant | Flammable, Neurotoxin, Skin/Respiratory Irritant | Highly Flammable, Neurotoxin, Inhalation Hazard |

| HSP (δD, δP, δH) MPa1/2 | 15.8, 7.2, 10.7 | 18.0, 1.4, 2.0 | 14.9, 0.0, 0.0 |

The data clearly shows that while petroleum-based solvents are effective, bio-based alternatives like ethyl lactate provide comparable or superior performance in key safety and environmental metrics, justifying their increasing adoption in organic synthesis. psu.edursc.org

Future Directions and Emerging Research Frontiers

Novel Catalytic Systems for Sustainable Synthesis

The pursuit of sustainability in chemical manufacturing is driving research into new catalytic systems for the synthesis of esters like 2-Methoxyethyl 2-hydroxypropanoate. The focus is on developing catalysts that offer high efficiency, selectivity, and the ability to operate under mild conditions, often utilizing renewable feedstocks.

One promising avenue is the use of biocatalysts, particularly lipases. Lipases have demonstrated considerable success in the kinetic resolution of similar esters, such as ethyl 3-amino-3-phenyl-2-hydroxy-propionate, achieving high enantioselectivity. mdpi.com The application of immobilized lipases, for instance from Candida rugosa or Burkholderia cepacia, in non-conventional media like ionic liquids or biphasic systems, can enhance stability, substrate solubility, and product yields. mdpi.comrsc.org Ionic liquids, with their tunable properties, offer a favorable environment for enzymatic reactions, sometimes leading to significantly higher conversion rates compared to traditional organic solvents. rsc.org

In the realm of organometallic catalysis, complexes of rhodium and ruthenium have shown high efficiency in dehydrogenative coupling and transfer hydrogenation reactions, which are relevant to ester synthesis. ethz.ch For example, rhodium(I) complexes have been used for the dehydrogenative coupling of primary alcohols, a key step in esterification. ethz.ch Similarly, chromium-based catalysts, such as (salen)Cr(III) complexes, have been effective in the copolymerization of CO2 and epoxides to form polycarbonates, showcasing their potential for activating molecules for esterification-type reactions under the right conditions. researchgate.net

Future research will likely focus on designing heterogeneous catalysts that can be easily separated and recycled, further improving the sustainability of the synthesis process. The development of catalysts based on earth-abundant metals is also a key goal to reduce cost and environmental impact.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysts (e.g., Lipases) | High enantioselectivity, mild reaction conditions, biodegradable. mdpi.comrsc.org | Immobilization techniques, use of novel reaction media like ionic liquids. rsc.org |

| Organometallic Complexes (Rh, Ru) | High efficiency and turnover frequencies, functional group tolerance. ethz.ch | Development of catalysts for direct dehydrogenative coupling of alcohols. ethz.ch |

| Coordination Catalysts (Cr-based) | Activation of small molecules like CO2 for incorporation. researchgate.net | Design of catalysts for copolymerization and related esterification reactions. researchgate.net |

| Heterogeneous Catalysts | Ease of separation and recyclability, improved process sustainability. | Synthesis of robust and highly active solid catalysts. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for studying the synthesis of this compound. nih.govfu-berlin.de These methods provide a continuous stream of data from within the reaction vessel without the need for sample extraction. spectroscopyonline.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly well-suited for this purpose. fu-berlin.demdpi.com Attenuated total reflectance (ATR)-FTIR probes can be directly inserted into a reactor to monitor the concentration changes of reactants, intermediates, and products by tracking their characteristic vibrational bands. fu-berlin.de This has been successfully applied in monitoring a variety of organic reactions, including photocatalytic processes. fu-berlin.de Similarly, Raman spectroscopy offers complementary information and can be advantageous for reactions in aqueous media due to the weak Raman scattering of water. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy, including benchtop NMR, is another powerful tool for in-situ monitoring. fu-berlin.de It provides detailed structural information and can be used to quantify all components of a reaction mixture simultaneously. The development of LED-NMR setups even allows for the in-situ monitoring of photochemical reactions. fu-berlin.de

For more complex reaction systems, the combination of multiple spectroscopic techniques can provide a more comprehensive picture. nih.gov The data generated from these in-situ measurements are invaluable for kinetic modeling, mechanism elucidation, and ensuring reaction safety and efficiency.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages for In-situ Monitoring |

|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. frontiersin.org | Non-destructive, provides real-time concentration data, widely applicable. fu-berlin.de |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. mdpi.com | Complements FTIR, suitable for aqueous systems, can be used with fiber optics. mdpi.com |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. fu-berlin.de | Provides detailed structural and quantitative information, non-invasive. fu-berlin.de |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. mdpi.com | Useful for monitoring chromophoric species and reaction progress. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research and development. mdpi.comnih.gov For a compound like this compound, these computational approaches can accelerate the design of new derivatives with optimized properties and the discovery of more efficient synthesis pathways. acs.org

ML algorithms can be trained on large datasets of chemical reactions and compound properties to predict the outcome of new, untested reactions. mdpi.com This can significantly reduce the number of experiments needed to optimize reaction conditions such as temperature, solvent, and catalyst choice. For instance, Bayesian optimization has been used to accelerate the design of biopharmaceutical formulations by efficiently exploring a complex design space to find optimal conditions. acs.org